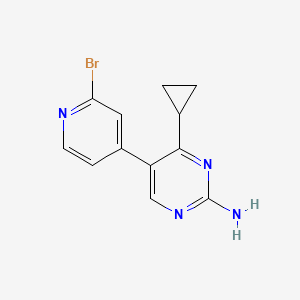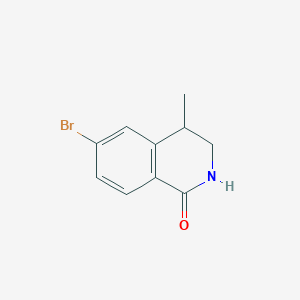
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C9H19NO. It features a six-membered ring structure with a secondary amine and an ether group.
Vorbereitungsmethoden
The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be achieved through several routes. One common method involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new organic materials.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
4-aminotetrahydropyran: This compound shares a similar tetrahydropyran ring structure but lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
N-ethylmaleimide: Although structurally different, N-ethylmaleimide also contains an ethyl group and is used in biochemical studies for its reactivity with thiol groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
N-ethyl-3,5-dimethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-4-10-9-7(2)5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
UCHASPGWMWHZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1C(COCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)

![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)



![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)

![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)

